4-(Benzoyloxy)-3-chlorophenyl benzoate
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Overview
Description
4-(Benzoyloxy)-3-chlorophenyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoyloxy group and a chlorophenyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzoyloxy)-3-chlorophenyl benzoate can be achieved through several methods. One common approach involves the esterification of 4-(benzoyloxy)-3-chlorophenol with benzoic acid or its derivatives. This reaction typically requires the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions .
Another method involves the use of stabilized arenediazonium tetrafluoroborate, which undergoes a Sandmeyer-type reaction with a polymer-supported benzoate ion. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of green chemistry principles, such as the use of recyclable catalysts and solvents, is also becoming more common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(Benzoyloxy)-3-chlorophenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzoates .
Scientific Research Applications
4-(Benzoyloxy)-3-chlorophenyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 4-(Benzoyloxy)-3-chlorophenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways, leading to its potential use as an anti-inflammatory agent .
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)benzoate: This compound shares a similar benzoate structure but has different substituents, leading to distinct chemical and biological properties.
4-(Benzyloxy)benzoic acid: Another similar compound with a benzyloxy group, which affects its reactivity and applications.
4-Aminobenzoic acid and 4-Hydroxybenzoic acid derivatives: These compounds have similar benzoate structures but differ in their functional groups, leading to variations in their chemical behavior and applications.
Uniqueness
4-(Benzoyloxy)-3-chlorophenyl benzoate is unique due to the presence of both benzoyloxy and chlorophenyl groups, which confer specific reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H13ClO4 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
(4-benzoyloxy-3-chlorophenyl) benzoate |
InChI |
InChI=1S/C20H13ClO4/c21-17-13-16(24-19(22)14-7-3-1-4-8-14)11-12-18(17)25-20(23)15-9-5-2-6-10-15/h1-13H |
InChI Key |
UQTVAOCANYYFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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